molecular formula C11H15O5P B8135007 Methyl 2-((dimethoxyphosphoryl)methyl)benzoate

Methyl 2-((dimethoxyphosphoryl)methyl)benzoate

Cat. No.: B8135007
M. Wt: 258.21 g/mol
InChI Key: ZBSQZXBLVOELKH-UHFFFAOYSA-N
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Description

Methyl 2-((dimethoxyphosphoryl)methyl)benzoate is a chemical compound known for its unique structure and potential applications in various fields of research. This compound is characterized by the presence of a dimethoxyphosphoryl group attached to a methyl benzoate backbone, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((dimethoxyphosphoryl)methyl)benzoate typically involves the reaction of methyl 2-methylbenzoate with N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction is carried out under irradiation with white light, which heats the mixture to reflux. After cooling and filtration, the product is purified using flash column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((dimethoxyphosphoryl)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((dimethoxyphosphoryl)methyl)benzoate has garnered attention in various research fields due to its versatile chemical properties:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((dimethoxyphosphoryl)methyl)benzoate involves its interaction with various molecular targets and pathways. The compound’s dimethoxyphosphoryl group plays a crucial role in its reactivity, enabling it to participate in phosphorylation reactions and interact with enzymes and other biomolecules. These interactions can modulate biological processes and pathways, contributing to its potential therapeutic effects .

Properties

IUPAC Name

methyl 2-(dimethoxyphosphorylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-14-11(12)10-7-5-4-6-9(10)8-17(13,15-2)16-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSQZXBLVOELKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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